molecular formula C20H19F3N2OS B11100595 2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11100595
M. Wt: 392.4 g/mol
InChI Key: YUJCUQKJBVLEPC-UHFFFAOYSA-N
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Description

2-[15-DIMETHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[15-DIMETHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple steps, starting from the preparation of the indole core. The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Madelung synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[15-DIMETHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-[15-DIMETHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[15-DIMETHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[15-DIMETHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

Molecular Formula

C20H19F3N2OS

Molecular Weight

392.4 g/mol

IUPAC Name

2-(1,5-dimethyl-3-methylsulfanylindol-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H19F3N2OS/c1-12-8-9-16-13(10-12)19(27-3)17(25(16)2)11-18(26)24-15-7-5-4-6-14(15)20(21,22)23/h4-10H,11H2,1-3H3,(H,24,26)

InChI Key

YUJCUQKJBVLEPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2SC)CC(=O)NC3=CC=CC=C3C(F)(F)F)C

Origin of Product

United States

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